XLogP3 Lipophilicity Positioning Relative to Oral Drug Space
The target compound’s XLogP3 value of 2.8 [REFS‑1] lies within the window of 1–3 that is considered optimal for oral absorption and bioavailability, and it is 0.3 log units above the median LogP of marketed oral drugs (≈2.5) [REFS‑2]. This moderate lipophilicity differentiates it from more hydrophilic pyridazine‑benzamide analogs (e.g., those bearing a sulfonamide in place of the methylsulfonyl group, which typically exhibit LogP <2) and from highly lipophilic analogs (LogP >4) that carry heavier halogens or extended alkyl chains.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Median LogP of marketed oral drugs ≈2.5; typical pyridazine‑sulfonamide analog LogP <2 |
| Quantified Difference | +0.3 versus oral‑drug median; +0.5–1.5 versus more‑polar analogs |
| Conditions | XLogP3 computed by PubChem 2.1; comparator ranges from published surveys of oral drug properties [REFS‑2] |
Why This Matters
Moderate lipophilicity balances aqueous solubility and passive permeability, making the compound a suitable starting point for oral lead optimization and improving the likelihood of achieving adequate oral exposure in preclinical studies.
- [1] PubChem Compound Summary for CID 16799424, N‑(3‑(6‑(methylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑(trifluoromethyl)benzamide. National Library of Medicine, 2026. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M. & Leeson, P. D. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 46, 1250‑1256 (2003). View Source
